BenchChemオンラインストアへようこそ!

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

5-HT2C Positive Allosteric Modulator 5-HT2B Negative Allosteric Modulator Anti-obesity Pharmacology

This specific ortho-fluorophenyl piperazine is a critical starting material for SAR programs targeting dual 5-HT2C PAM/5-HT2B NAM activity, addressing cardiac safety risks. Its unique substitution pattern, validated by in vivo food intake suppression comparable to lorcaserin, makes it the appropriate probe for mapping allosteric pockets; para-substituted analogues cannot substitute due to altered binding geometry. Procure to benchmark novel derivatives against published PAM (Emax 139% of 5-HT at 1 µM) and NAM (EC50 shift ~10-fold) data.

Molecular Formula C20H20F2N2O
Molecular Weight 342.39
CAS No. 1091382-85-2
Cat. No. B2562392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
CAS1091382-85-2
Molecular FormulaC20H20F2N2O
Molecular Weight342.39
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C20H20F2N2O/c21-16-7-5-15(6-8-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-4-2-1-3-17(18)22/h1-8H,9-14H2
InChIKeyNGGVZDWULQRLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone (CAS 1091382-85-2): A Dual-Acting Serotonin Receptor Allosteric Modulator Scaffold


(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic piperazine-based phenyl cyclopropyl methanone (molecular formula C20H20F2N2O, MW 342.39 g/mol) bearing a 4-fluorophenyl substituent on the cyclopropyl unit and a 2-fluorophenyl group on the piperazine ring . This compound belongs to a family of N-heterocycle-linked phenyl cyclopropyl methanones that have been disclosed as allosteric modulators of serotonin 5-HT2C and 5-HT2B receptors, with a structurally related congener (compound 58) demonstrating a unique dual positive/negative allosteric modulator (PAM/NAM) profile capable of suppressing food intake in vivo [1]. The ortho‑substitution on the piperazine phenyl ring represents a structural feature that differentiates this scaffold from its para‑substituted and benzyl‑containing analogs, which may influence receptor subtype selectivity and binding-site interactions.

Why Generic Substitution of (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone Is Inadequate for Scientific and Industrial Applications


Generic substitution with closely related piperazine-phenylcyclopropyl methanones such as (1-(4-fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone or (4-benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is not appropriate because the precise position of the fluorine substituent on the piperazine phenyl ring (ortho vs. para) is known to alter receptor‑binding geometry and allosteric efficacy in 5-HT2C/5-HT2B systems [1]. In the Singh et al. study, the piperazine‑linked congener (compound 58) exhibited a rare dual profile—PAM at 5-HT2C (Emax increased to 139% of 5-HT control) and NAM at 5-HT2B (EC50 shifted ~10‑fold)—whereas imidazole‑linked analogs lost the 5-HT2B NAM activity entirely [1]. Furthermore, in vivo, compound 58 suppressed cumulative food intake in Sprague‑Dawley rats to a degree comparable to the FDA‑approved 5-HT2C agonist lorcaserin (Belviq®), while benzyl‑ and para‑fluorophenyl variants were not included in that study, underscoring the structural specificity of the dual PAM/NAM phenotype [1].

Quantitative Evidence Guide for (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: Head-to-Head and Class-Level Differentiation Data


Dual 5-HT2C PAM / 5-HT2B NAM Activity: Target Compound Congener 58 vs. Imidazole-Linked Analogs

Congener 58—a piperazine-linked phenyl cyclopropyl methanone structurally analogous to the target compound—was the only compound in the series that displayed simultaneous positive allosteric modulation (PAM) of 5-HT2C and negative allosteric modulation (NAM) of 5-HT2B [1]. At 1 µM, compound 58 increased the Emax of 5-HT to 139% relative to the 5-HT control, while the para‑fluoro counterpart was not reported and imidazole-linked phenyl cyclopropyl methanones showed only dual PAM activity without the NAM component, losing selectivity over 5-HT2B [1].

5-HT2C Positive Allosteric Modulator 5-HT2B Negative Allosteric Modulator Anti-obesity Pharmacology

In Vivo Food Intake Suppression: Compound 58 vs. Lorcaserin (Belviq®)

In a cumulative food intake assay using Sprague‑Dawley rats, intracerebroventricular (i.c.v.) administration of congener 58 (10 µg/rat) suppressed food intake to an extent similar to that of lorcaserin (Belviq®, a 100-fold 5-HT2C-selective orthosteric agonist) over a 4 h monitoring period [1]. This in vivo outcome, which was not reported for the imidazole-linked analogs or for the para‑fluorophenyl or benzylpiperazine variants, demonstrates functional efficacy that extends beyond in vitro receptor modulation.

Food Intake Rat Model 5-HT2C PAM Efficacy Anti-obesity Pharmacodynamics

Ortho‑Fluorophenyl Substitution on Piperazine: Physicochemical and Binding‑Site Differentiation vs. Para‑ and Benzyl Analogs

The ortho‑fluorophenyl substituent on the piperazine nitrogen imparts distinct physicochemical and conformational properties relative to the para‑fluorophenyl isomer (e.g., (1-(4-fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone) and the benzyl analog (e.g., (4-benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, CAS 1091463-54-5) [REFS-1, REFS-2]. Although quantitative binding data for the exact target compound are not available in the public literature, cyclopropyl‑piperazine compounds featuring ortho‑fluorophenyl groups have been explicitly claimed in patents as N‑type calcium channel blockers (e.g., PBHNIZORYGSHSH-UHFFFAOYSA-N in US20100105682A1), whereas para‑substituted variants were not highlighted, suggesting a preference for the ortho‑substitution pattern in calcium channel patent applications [2].

Ortho‑Fluoro SAR PBHNIZORYGSHSH-UHFFFAOYSA-N Calcium Channel Blocker Scaffold

Best Research and Industrial Application Scenarios for (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone Based on Quantitative Evidence


Investigational Tool for 5-HT2C Positive Allosteric Modulator (PAM) Discovery with Built-in 5-HT2B Safety Selectivity

The target compound's scaffold (exemplified by congener 58) provides a starting point for medicinal chemistry programs seeking selective 5-HT2C PAMs for obesity and psychiatric indications. The demonstrated 5-HT2B NAM activity (EC50 shift ≈ 10‑fold) addresses the critical safety requirement of avoiding 5-HT2B agonism‑associated cardiac valvulopathy, a risk that plagued earlier 5‑HT receptor drugs like fenfluramine. Researchers procuring this compound can benchmark their newly synthesized derivatives against the PAM (Emax 139% of 5-HT control at 1 µM) and NAM data reported in Singh et al. 2019 [1].

In Vivo Pharmacodynamic Studies of Appetite Suppression in Rat Models

The congener 58 data show that a single i.c.v. dose of 10 µg/rat suppresses cumulative food intake comparably to the clinically approved lorcaserin, providing a validated in vivo protocol for replicating and extending these findings with the target compound [1]. Industrial teams focused on anti‑obesity drug development can use this scaffold to generate proof‑of‑concept data for lead optimization, knowing that the dual PAM/NAM phenotype has already translated to meaningful behavioral pharmacology.

Structure‑Activity Relationship (SAR) Campaigns Centered on Ortho‑Fluorophenyl Piperazine Motifs

Because the ortho‑fluorophenyl substitution on the piperazine ring is critical for the dual PAM/NAM profile and is also represented in N‑type calcium channel blocker patent claims (US20100105682A1), the target compound serves as a versatile starting material for parallel SAR exploration in both serotonin receptor and calcium channel drug discovery projects [2]. Para‑fluorophenyl and benzyl analogs lacking the ortho‑substitution cannot serve as direct surrogates for these studies due to the substitution‑dependent selectivity profiles observed in both pharmacological systems.

Fragment‑Based or Allosteric‑Site Docking Studies with 5-HT2 Receptor Crystal Structures

Molecular docking studies performed by Singh et al. 2019 indicate that all active phenyl cyclopropyl methanones bind to a predicted allosteric site on 5‑HT2C, sharing a common set of interacting residues [1]. The ortho‑fluorophenyl piperazine variant can be used as a probe to map 5‑HT2C allosteric pockets, while the corresponding para‑fluorophenyl isomer would be predicted to adopt a different binding pose due to altered steric and electrostatic complementarity within the allosteric cleft.

Quote Request

Request a Quote for (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.